4-(Butan-2-yl)-2,5-dimethoxybenzaldehyde
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Overview
Description
4-(Butan-2-yl)-2,5-dimethoxybenzaldehyde is an organic compound with a complex structure. It belongs to the class of aromatic aldehydes, characterized by the presence of a benzene ring substituted with an aldehyde group. The compound’s structure includes a butan-2-yl group and two methoxy groups attached to the benzene ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-2,5-dimethoxybenzaldehyde typically involves the alkylation of 2,5-dimethoxybenzaldehyde with a butan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(Butan-2-yl)-2,5-dimethoxybenzoic acid.
Reduction: 4-(Butan-2-yl)-2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Butan-2-yl)-2,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)-2,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Butan-2-yl)-2,5-dimethoxybenzoic acid
- 4-(Butan-2-yl)-2,5-dimethoxybenzyl alcohol
- 4-(Butan-2-yl)-2,5-dimethoxybenzene
Uniqueness
4-(Butan-2-yl)-2,5-dimethoxybenzaldehyde is unique due to the presence of both the butan-2-yl and methoxy groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
89556-67-2 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-butan-2-yl-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-5-9(2)11-7-12(15-3)10(8-14)6-13(11)16-4/h6-9H,5H2,1-4H3 |
InChI Key |
WHITVDMDFRMBIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=C(C(=C1)OC)C=O)OC |
Origin of Product |
United States |
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